6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid is a chemical compound with the molecular formula C12H24O6S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of tetraethylene glycol with sulfur-containing reagents to introduce the thioether linkages. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler thioether-containing molecules using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler thioether-containing molecules.
Substitution: Substituted ether or thioether derivatives.
Scientific Research Applications
6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,9,12,15-Tetraoxa-2,3-dithiaoctadecan-18-oic acid exerts its effects is primarily through its interactions with other molecules. The ether and thioether groups can form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug delivery or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid: Similar in structure but contains an amino group instead of thioether linkages.
3,6,12,15-Tetraoxa-9,18-diazatricosanedioic acid: Contains nitrogen atoms in addition to oxygen, making it structurally different but functionally similar in some contexts.
Properties
CAS No. |
564476-35-3 |
---|---|
Molecular Formula |
C12H24O6S2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(methyldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C12H24O6S2/c1-19-20-11-10-18-9-8-17-7-6-16-5-4-15-3-2-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI Key |
HQIUVIXVEAEUFA-UHFFFAOYSA-N |
Canonical SMILES |
CSSCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.